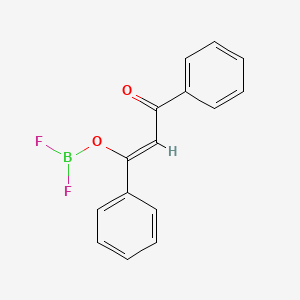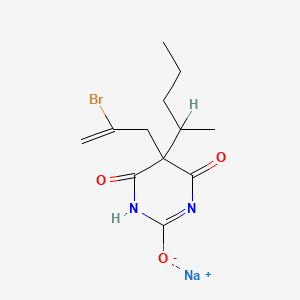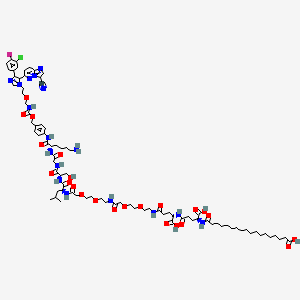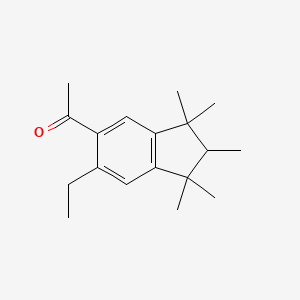
1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone is a chemical compound with the molecular formula C18H26O and a molecular weight of 258.398 g/mol . This compound is characterized by its unique structure, which includes an indene core substituted with multiple methyl groups and an ethanone functional group. It is known for its high boiling point of 351.4°C at 760 mmHg and a density of 0.923 g/cm³ .
Preparation Methods
The synthesis of 1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone typically involves the use of acetyl chloride as a precursor . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar routes but optimized for efficiency and yield.
Chemical Reactions Analysis
1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and effects.
Comparison with Similar Compounds
1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone can be compared with similar compounds such as:
- 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone
- 1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene
These compounds share structural similarities but differ in the number and position of methyl groups and other substituents, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical characteristics.
Properties
CAS No. |
4755-86-6 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone |
InChI |
InChI=1S/C18H26O/c1-8-13-9-15-16(10-14(13)11(2)19)18(6,7)12(3)17(15,4)5/h9-10,12H,8H2,1-7H3 |
InChI Key |
CHWCIEYEHJWZHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1C(=O)C)C(C(C2(C)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


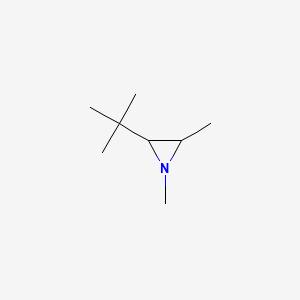
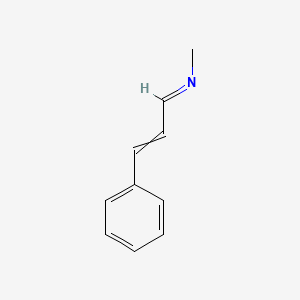

![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
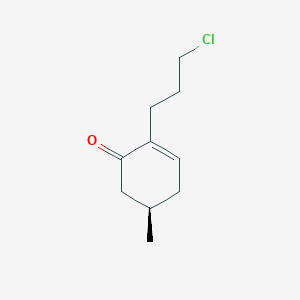
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)

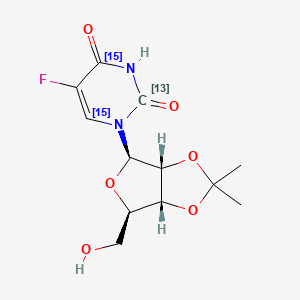

![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)
